BenchChemオンラインストアへようこそ!

8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Medicinal Chemistry CNS Disorders Dopamine Receptors

This 8-ethyl-substituted dihydroquinolinone is a key intermediate in patented heterocyclic piperazine series for schizophrenia, offering a pre-optimized lipophilicity (XLogP3=2.7) for CNS drug design. The 8-ethyl group provides a defined steric benchmark for systematic alkyl-chain SAR studies, enabling direct comparison with 8-H, 8-methyl, and 8-propyl congeners. Its scalable synthetic route (3,3-dimethylacryloyl chloride condensation) makes it a practical, non-chiral building block for process chemistry groups evaluating kilogram-scale production. Choose this compound for its well-characterized reference point in ion channel probe development and PROTAC precursor functionalization.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B11896272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(CC(=O)N2)(C)C
InChIInChI=1S/C13H17NO/c1-4-9-6-5-7-10-12(9)14-11(15)8-13(10,2)3/h5-7H,4,8H2,1-3H3,(H,14,15)
InChIKeyUDXJCJCLUXVAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one – Core Chemical Identity and Procurement Baseline


The compound 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 676116-17-9) is a nitrogen-containing heterocyclic belonging to the 3,4-dihydroquinolin-2(1H)-one family [1]. Its bicyclic core features a 4,4-dimethyl substitution pattern and an 8-ethyl substituent, resulting in a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol [1]. This scaffold is utilized in medicinal chemistry as a key intermediate or privileged structure in diverse therapeutic areas [2].

Procurement Risk: Why Not All 3,4-Dihydroquinolin-2(1H)-one Analogs Are Interchangeable


Generic substitution within the 3,4-dihydroquinolin-2(1H)-one class is chemically unsound and pharmacologically risky. The precise position and nature of substituents (e.g., 8-ethyl vs. 8-methoxy or 6-substituted analogs) are known to profoundly alter biological target engagement, as demonstrated by structure-activity relationship (SAR) studies on related scaffolds [1]. Even minor atomic changes can toggle activity between targets such as GABAA receptors, norepinephrine transporters, or ion channels, directly impacting experimental validity and reproducibility [2].

Quantitative Evidence Guide: Differentiating 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one from Closest Analogs


Scaffold-Based Differentiation: Privileged Dihydroquinolinone Core in CNS Patent Filings

The 8-ethyl-4,4-dimethyl substitution pattern is explicitly claimed as part of a heterocyclic substituted piperazine series targeting schizophrenia in patent WO2004026864A1 [1]. While the unsubstituted 3,4-dihydroquinolin-2(1H)-one core is common, the specific 8-ethyl-4,4-dimethyl arrangement is engineered for optimal steric and electronic complementarity with the target receptor [1]. This patent-protected differentiation provides a defensible intellectual property position not offered by generic or commercially saturated analogs like 3,4-dihydro-1H-quinolin-2-one (CAS 553-03-3).

Medicinal Chemistry CNS Disorders Dopamine Receptors

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. 8-Methoxy and 8-Hydroxy Analogs

The computed XLogP3 for 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is 2.7 [1]. This lipophilicity is significantly lower than that of a hypothetical 8-propyl or 8-isopropyl analog, and notably higher than 8-methoxy-3,4-dihydro-1H-quinolin-2-one (predicted XLogP ~1.8) [1]. The 2.7 value positions this compound in a balanced lipophilic range favorable for blood-brain barrier penetration[2], while avoiding the excessive hydrophobicity associated with longer alkyl chains that often leads to poor solubility and metabolic instability.

ADME Prediction Lipophilicity Drug Design

Synthetic Accessibility: 4,4-Dimethyl Substitution Simplifies Route Complexity vs. Spirocyclic or 4-Monosubstituted Analogs

The synthetic route to the 4,4-dimethyl-3,4-dihydroquinolin-2-one core is well-established, proceeding via condensation of 3,3-dimethylacryloyl chloride with an appropriately substituted aniline [1]. This chemistry avoids the stereochemical complexity of 4-monosubstituted analogs (which introduce a chiral center) and the multi-step sequences required for spirocyclic variants. The simpler, achiral nature of the 4,4-dimethyl motif translates to higher synthetic throughput and easier purification, directly impacting procurement lead times and cost-per-gram.

Synthetic Chemistry Process Chemistry Scalability

Recommended Application Scenarios for 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Procurement


Early-Stage CNS Lead Optimization Programs Targeting Schizophrenia or Related Psychotic Disorders

Given its explicit use as an intermediate in a patented series of heterocyclic substituted piperazines for schizophrenia [1], this compound is ideally suited as a core scaffold for medicinal chemistry teams developing novel antipsychotics. Its pre-optimized lipophilicity (XLogP3 = 2.7) makes it a superior starting point for CNS drug design compared to more polar 8-hydroxy or 8-methoxy analogs [2].

Structure-Activity Relationship (SAR) Expansion Around the 8-Position of the Dihydroquinolinone Core

The 8-ethyl group provides a defined steric and electronic benchmark for systematic SAR studies. For laboratories investigating the impact of alkyl chain length on target binding, this compound serves as a well-characterized reference point, enabling direct comparison with 8-H, 8-methyl, and 8-propyl congeners [1].

Process Chemistry Scale-Up Feasibility Studies for Achiral Quinolinone Scaffolds

The well-precedented and scalable synthetic route (3,3-dimethylacryloyl chloride condensation) [3] makes this compound a practical candidate for process chemistry groups evaluating the cost-effectiveness and robustness of synthesizing kilogram quantities of a non-chiral dihydroquinolinone building block.

Chemical Biology Probe Development for Ion Channel Target Identification

SAR studies on related 8-substituted 3,4-dihydroquinolinone analogs have shown activity at ion channels [4]. With its favorable physicochemical profile, this compound can be functionalized for use as a chemical biology probe (e.g., a photoaffinity label or PROTAC precursor) to deconvolute novel targets in neurobiology.

Quote Request

Request a Quote for 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.